molecular formula C8H17N7O2 B609554 NH-bis(PEG1-azide) CAS No. 2100306-81-6

NH-bis(PEG1-azide)

Cat. No.: B609554
CAS No.: 2100306-81-6
M. Wt: 243.27
InChI Key: FXMWPZQWEUFICE-UHFFFAOYSA-N
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Description

NH-bis(PEG1-azide) is a polyethylene glycol derivative containing an amino group with two azide groups. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyls. The azide groups enable polyethylene glycolylation via Click Chemistry . This compound is widely used in bioconjugation, drug delivery, and other applications requiring polyethylene glycolylation.

Mechanism of Action

Target of Action

NH-bis(PEG1-azide) is a polyethylene glycol (PEG) derivative that contains an amino group with two azide groups . The primary targets of NH-bis(PEG1-azide) are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls . These targets play a crucial role in various biochemical reactions, including protein synthesis and metabolism.

Mode of Action

NH-bis(PEG1-azide) interacts with its targets through a process known as PEGylation . The amino group of NH-bis(PEG1-azide) is reactive with carboxylic acids and activated NHS esters, forming covalent bonds . The azide groups of NH-bis(PEG1-azide) enable this PEGylation process via Click Chemistry .

Biochemical Pathways

The PEGylation process facilitated by NH-bis(PEG1-azide) affects various biochemical pathways. By attaching to proteins or other molecules, PEGylation can alter their properties, such as stability, solubility, and immunogenicity . The exact pathways affected would depend on the specific molecules that NH-bis(PEG1-azide) is used to PEGylate.

Pharmacokinetics

The pharmacokinetic properties of NH-bis(PEG1-azide) are influenced by its PEGylation action. PEGylation can improve the bioavailability of drugs by increasing their solubility, reducing their immunogenicity, and prolonging their circulation time in the body . .

Result of Action

The molecular and cellular effects of NH-bis(PEG1-azide)'s action are primarily related to the changes induced by PEGylation. PEGylation can enhance the stability of target molecules, reduce their degradation, and potentially improve their efficacy . The specific effects would depend on the particular molecules that NH-bis(PEG1-azide) is used to PEGylate.

Action Environment

The action, efficacy, and stability of NH-bis(PEG1-azide) can be influenced by various environmental factors. For instance, the pH and temperature can affect the reactivity of the amino and azide groups . Moreover, the presence of other reactive species can potentially interfere with the PEGylation process.

Preparation Methods

Synthetic Routes and Reaction Conditions

NH-bis(PEG1-azide) is synthesized by reacting polyethylene glycol with azide-containing reagents. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of NH-bis(PEG1-azide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

NH-bis(PEG1-azide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NH-bis(PEG1-azide) has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of various bioconjugates and functionalized polymers.

    Biology: Employed in the modification of biomolecules for improved stability and solubility.

    Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the production of functionalized materials and nanostructures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NH-bis(PEG1-azide) is unique due to its dual azide groups, which enable efficient polyethylene glycolylation and bioconjugation. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research .

Properties

IUPAC Name

2-(2-azidoethoxy)-N-[2-(2-azidoethoxy)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N7O2/c9-14-12-3-7-16-5-1-11-2-6-17-8-4-13-15-10/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMWPZQWEUFICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN=[N+]=[N-])NCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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